molecular formula C8H13N3O B13339588 (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol

(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol

Cat. No.: B13339588
M. Wt: 167.21 g/mol
InChI Key: ASLOJZAMMVKLLZ-UHFFFAOYSA-N
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Description

(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol is a chemical compound that features a pyrrolidine ring attached to a pyrazole ring, with a methanol group attached to the pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with pyrazole derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic attack on a pyrazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)aldehyde or (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)pyrrolidin-3-yl)methanol: Similar structure but with a trifluoromethyl group instead of a pyrazole ring.

    (4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol: Contains a fluorophenyl group instead of a pyrazole ring.

Uniqueness

(4-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl)methanol is unique due to the presence of both pyrrolidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(4-pyrrolidin-3-yl-1H-pyrazol-5-yl)methanol

InChI

InChI=1S/C8H13N3O/c12-5-8-7(4-10-11-8)6-1-2-9-3-6/h4,6,9,12H,1-3,5H2,(H,10,11)

InChI Key

ASLOJZAMMVKLLZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(NN=C2)CO

Origin of Product

United States

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